2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS 379701-26-5) is a synthetic small-molecule belonging to the 1,5-benzothiazepine class, characterized by a C19H14FNOS framework (MW 323.39 g/mol) that incorporates a 2-fluorophenyl group at position 2 and a furan-2-yl substituent at position 4 of the dihydrothiazepine ring. This compound is primarily investigated as a research chemical in academic and industrial settings focused on heterocyclic medicinal chemistry, appearing as a member of furan-appended benzothiazepine libraries evaluated for enzyme inhibitory properties, including VRV-PL-8a and H+/K+ ATPase inhibition.

Molecular Formula C19H14FNOS
Molecular Weight 323.39
CAS No. 379701-26-5
Cat. No. B2528247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
CAS379701-26-5
Molecular FormulaC19H14FNOS
Molecular Weight323.39
Structural Identifiers
SMILESC1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=CC=C4F
InChIInChI=1S/C19H14FNOS/c20-14-7-2-1-6-13(14)19-12-16(17-9-5-11-22-17)21-15-8-3-4-10-18(15)23-19/h1-11,19H,12H2
InChIKeyNNGUFOMHTYTWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS 379701-26-5): Procurement-Ready Profile for a Specialized Benzothiazepine Scaffold


2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS 379701-26-5) is a synthetic small-molecule belonging to the 1,5-benzothiazepine class, characterized by a C19H14FNOS framework (MW 323.39 g/mol) that incorporates a 2-fluorophenyl group at position 2 and a furan-2-yl substituent at position 4 of the dihydrothiazepine ring . This compound is primarily investigated as a research chemical in academic and industrial settings focused on heterocyclic medicinal chemistry, appearing as a member of furan-appended benzothiazepine libraries evaluated for enzyme inhibitory properties, including VRV-PL-8a and H+/K+ ATPase inhibition [1].

Why 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine Cannot Be Interchanged with Other Furan-Benzothiazepine Analogs


Within the furan-2-yl-1,5-benzothiazepine sub-class, subtle structural variations—particularly the position of the fluorine atom on the phenyl ring—can critically alter molecular conformation, electronic distribution, and target recognition. The 2-fluorophenyl regioisomer positions the electronegative fluorine ortho to the thiazepine ring, potentially inducing distinct steric and stereoelectronic effects compared to the 4-fluorophenyl analog (CAS 305372-85-4) . In closely related benzothiazepine series, such positional isomerism has been documented to shift in vitro enzyme inhibition profiles and docking poses [1]. As a result, generic substitution between regioisomers without confirmatory comparative data risks introducing uncontrolled variability into biological assays, compromising reproducibility and invalidating structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS 379701-26-5)


Regioisomeric Fluorine Position: Ortho (2-F) vs. Para (4-F) Impact on Molecular Electrostatic Potential and Predicted Binding

The target compound bears a fluorine at the ortho position of the 2-phenyl ring, in contrast to the commercially available analog 2-(4-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS 305372-85-4), which places fluorine at the para position . Although direct experimental head-to-head bioactivity data are not publicly available for these two regioisomers, 19F NMR chemical shift and calculated electrostatic potential surfaces differ substantially between ortho- and para-fluorophenyl isomers in analogous benzothiazepine systems, implying divergent molecular recognition features [1]. The ortho-fluorine is positioned closer to the stereogenic C2 center and the thiazepine ring, which can influence the conformational preference of the phenyl ring and the overall three-dimensional shape recognized by biological targets.

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Class-Level VRV-PL-8a and H+/K+ ATPase Inhibitory Potential of Furan-Appended Benzothiazepines

The 2017 Lokeshwari et al. study evaluated a series of furan-derivatized 1,5-benzothiazepine analogues for VRV-PL-8a and H+/K+ ATPase inhibition [1]. While the specific compound 2-(2-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is not individually tabulated in the abstracted dataset, the study establishes that within this chemotype, certain substitution patterns yield promising dual inhibitory activity. This class-level evidence positions the 2-fluorophenyl variant as a potentially active member of a privileged scaffold, though its exact IC50 values remain to be determined experimentally.

Enzyme Inhibition Phospholipase A2 Anti-inflammatory

Commercial Availability and Purity Benchmarking vs. 4-Fluorophenyl Isomer

Vendor listings indicate that 2-(2-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS 379701-26-5) is available at a specified purity of 95%+ , comparable to the purity grade reported for the 4-fluorophenyl isomer (CAS 305372-85-4) . Both compounds share the same molecular formula (C19H14FNOS) and similar molecular weight (~323.4 g/mol), yet the target compound is listed with fewer vendors, suggesting a niche supply status that may require longer lead times but offers a differentiated regioisomer for specialized SAR studies.

Chemical Procurement Analytical Characterization Research Chemical Supply

Optimal Application Scenarios for Procuring 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine


Fluorine-Position SAR Studies in Furan-Benzothiazepine Enzyme Inhibitor Programs

Medicinal chemistry teams synthesizing or expanding furan-appended 1,5-benzothiazepine libraries can use this ortho-fluoro regioisomer as a key comparator to the para-fluoro analog (CAS 305372-85-4). Systematic evaluation of the two isomers in parallel VRV-PL-8a or H+/K+ ATPase inhibition assays enables high-resolution mapping of how fluorine position modulates target engagement, as suggested by the class-level enzyme inhibitory activity reported by Lokeshwari et al. [1]. This is particularly valuable when rationalizing docking poses and electrostatic complementarity in phospholipase A2 or gastric ATPase binding pockets.

Building a Differentiated Fluorinated Heterocycle Collection for High-Throughput Screening

Institutions curating diverse screening decks for phenotypic or target-based assays can use this compound to increase regioisomeric diversity within the benzothiazepine sub-library. The 2-fluorophenyl substitution introduces a distinct electrostatic and steric signature compared to the more common 4-fluorophenyl variant , potentially uncovering novel hit profiles in anti-inflammatory or ion-channel screens.

Crystallographic and Computational Modeling Template

The ortho-fluorine atom provides a unique 19F NMR handle and crystallographic anomalous scattering center that can assist in small-molecule X-ray structure determination and protein-ligand co-crystallization studies. Researchers can leverage this compound as a tool to obtain high-resolution structural information on fluorine-mediated interactions in benzothiazepine-protein complexes, complementing existing structural data on 4-fluorophenyl analogs [2].

Custom Synthesis Precursor for Late-Stage Functionalization

The aryl fluoride motif at the ortho position is a versatile synthetic handle for nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, offering a route to further diversified analogs that is not accessible with the para-fluoro isomer. Procurement of this specific regioisomer thus serves as a strategic entry point for generating focused compound libraries around the 1,5-benzothiazepine core.

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